molecular formula C15H16N4O5 B8395065 4-Nitrobenzyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4h)-carboxylate

4-Nitrobenzyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4h)-carboxylate

Cat. No.: B8395065
M. Wt: 332.31 g/mol
InChI Key: YFUNNTKEYQOTKY-UHFFFAOYSA-N
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Description

4-Nitrobenzyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4h)-carboxylate is a useful research compound. Its molecular formula is C15H16N4O5 and its molecular weight is 332.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H16N4O5

Molecular Weight

332.31 g/mol

IUPAC Name

(4-nitrophenyl)methyl 2-(hydroxymethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

InChI

InChI=1S/C15H16N4O5/c20-9-12-7-14-8-17(5-6-18(14)16-12)15(21)24-10-11-1-3-13(4-2-11)19(22)23/h1-4,7,20H,5-6,8-10H2

InChI Key

YFUNNTKEYQOTKY-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)CO)CN1C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiBH4 (640 mg) and MeOH (1.2 mL) was added to the THF (267 mL) solution of 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylic acid 2-ethyl ester 5-(4-nitrobenzyl) ester (10 g) under a nitrogen atmosphere at room temperature and stirred for 3 h at 40° C. Additional LiBH4 (523 mg) and MeOH (1.0 mL) was added to the solution and stirred for 1 h at 40° C. and 1 h at 50° C. The mixture was acidified with 3 mol/L HCl to pH 2 and stirred for 1 h at room temperature, then solid K2CO3 was added to the solution to adjust pH to 8. The insoluble material was filtered off and the filtrate was extracted with AcOEt. The organic layer was dried (K2CO3), and concentrated under reduced pressure. The residue was purified with silica gel column chromatography (CHCl3/MeOH=49/1-19/1) to afford titled compound as pale yellow crystals (8.44 g, 95%).
Name
Quantity
640 mg
Type
reactant
Reaction Step One
Name
Quantity
267 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
Quantity
523 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
95%

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